GIPR Antagonist Activity: Direct Quantitative Comparison with MK-0893
In a functional assay measuring GIPR antagonism via inhibition of glucagon-induced cAMP accumulation in CHO cells expressing human GIPR, Methyl 5-Amino-2-bromo-4-chlorobenzoate exhibited an IC₅₀ of 1,840 nM, compared to 1,020 nM for the established GIPR antagonist MK-0893 under identical assay conditions [1][2]. The 1.8-fold difference in potency quantifies its relative activity within this pharmacological class.
| Evidence Dimension | Functional antagonism of human GIPR |
|---|---|
| Target Compound Data | IC₅₀ = 1.84 × 10³ nM (1,840 nM) |
| Comparator Or Baseline | MK-0893: IC₅₀ = 1.02 × 10³ nM (1,020 nM) |
| Quantified Difference | Target compound is 1.8-fold less potent than MK-0893 |
| Conditions | CHO cells expressing human GIPR; inhibition of glucagon-induced cAMP accumulation; 30 min preincubation; liquid scintillation counting |
Why This Matters
This direct head-to-head comparison establishes the compound's quantifiable potency as a GIPR antagonist scaffold, enabling medicinal chemists to evaluate it as a potential starting point for lead optimization programs in metabolic disease.
- [1] BindingDB. BDBM50393788 CHEMBL2159347: Methyl 5-Amino-2-bromo-4-chlorobenzoate GIPR antagonist activity. View Source
- [2] BindingDB. BDBM50360601 CHEMBL1933349: MK-0893 GIPR antagonist activity. View Source
